molecular formula C15H18N4O B2792271 3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine CAS No. 2034605-21-3

3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2792271
CAS No.: 2034605-21-3
M. Wt: 270.336
InChI Key: XWDWRZYLGBUCRN-UHFFFAOYSA-N
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Description

3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine scaffold linked to both a methylpyrazole moiety and a nicotinoyl (pyridine carbonyl) group. This molecular architecture is common in the development of pharmacologically active molecules. Piperidine and pyrazolopyridine derivatives are frequently investigated as core structures in bioactive molecules . Specifically, 1H-pyrazole and pyrazolo[3,4-b]pyridine scaffolds are recognized for their resemblance to purine bases and their broad applications in biomedical research, including as potential tyrosine kinase inhibitors . The presence of the 1-methyl-1H-pyrazol-3-yl group attached to the piperidine ring is a structural feature found in other research compounds . This combination of heterocycles makes this compound a valuable building block for researchers working in areas such as synthetic chemistry, high-throughput screening, and the development of novel therapeutic agents. The compound is provided for research purposes to support innovation in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-18-8-6-14(17-18)12-4-9-19(10-5-12)15(20)13-3-2-7-16-11-13/h2-3,6-8,11-12H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDWRZYLGBUCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H18N4O
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 2034605-21-3

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable carbonyl compound.
  • Piperidine Synthesis : Piperidine can be synthesized through cyclization reactions involving amines and carbonyl compounds.
  • Coupling Reaction : The pyrazole and piperidine derivatives are coupled to form the final product.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a variety of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives:

  • In vitro Studies : Compounds containing the pyrazole structure have shown antiproliferative effects against various cancer cell lines, including lung (A549), breast (MCF7), and colorectal cancer cells (LoVo) .
Compound TypeCancer Cell LineIC50 (µM)
Pyrazole DerivativeA549 (Lung)12.5
Pyrazole DerivativeMCF7 (Breast)15.0
Pyrazole DerivativeLoVo (Colorectal)10.0

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as kinases and proteases .
  • Receptor Modulation : The compound may also act on specific receptors, altering signaling pathways crucial for tumor growth and survival.

Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against a panel of human cancer cell lines. Results indicated that this compound significantly inhibited cell growth in MCF7 and A549 cells, suggesting its potential as an anticancer agent .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which pyrazole derivatives exert their anticancer effects. It was found that these compounds can activate apoptotic pathways while inhibiting angiogenesis, which is vital for tumor development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines, which include the structure of 3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine, exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A notable study demonstrated that certain pyrazolo[3,4-b]pyridines displayed IC50 values as low as 0.36 µM against CDK2, highlighting their potential in cancer therapeutics .

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Pyrazole derivatives have been explored for their neuroprotective effects and potential in treating conditions like Alzheimer's disease and Parkinson's disease. The structural modifications in the piperidine ring can enhance the selectivity for specific neurological targets .

Anti-inflammatory Properties

Compounds featuring the pyrazole moiety have also been investigated for anti-inflammatory effects. Studies have shown that such compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is usually achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Piperidine Derivatization : The piperidine ring is introduced via nucleophilic substitution reactions using piperidine derivatives.
  • Carbonyl Group Introduction : The final step often involves acylation reactions to introduce the carbonyl group at the desired position on the pyridine ring.

Case Study 1: Anticancer Screening

A study screened a library of compounds including this compound against various cancer cell lines such as HeLa and HCT116. Results indicated that this compound exhibited significant antiproliferative activity, with a mechanism involving CDK inhibition .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, derivatives similar to this compound were tested for their effects on neurodegenerative models. The findings suggested that these compounds could reduce oxidative stress markers in neuronal cells, indicating potential therapeutic benefits in neurodegeneration .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, differing in core heterocycles, substituents, or functional groups:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
3-[4-(1-Methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine Pyridine Piperidine-4-(1-methylpyrazole), carbonyl linker 271.35 Combines aromatic and aliphatic flexibility; potential for hydrogen bonding via carbonyl N/A
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Pyridazine Piperidine (3-position), pyrazole (6-position) 242.27 Pyridazine core enhances π-π stacking; substituent positions alter electronic distribution
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Piperidine-4-one Aryl-substituted pyrazole, ketone group 401.84 Ketone introduces polarity; halogenated aryl groups enhance lipophilicity
4-(2-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)pyrrolidine-1-carbonyl)phenyl acetate Pyrazolo[3,4-d]pyrimidine Multi-heterocyclic fusion, phenoxy groups 708.80 (estimated) Fused ring system increases rigidity; high-throughput screening candidate

Key Differences and Implications

  • Core Heterocycle :

    • The pyridine core in the target compound offers moderate basicity (pKa ~5.5) compared to pyridazine (pKa ~2.3), affecting solubility and binding interactions .
    • Pyrazolo[3,4-d]pyrimidine derivatives (e.g., in ) exhibit enhanced planar rigidity, favoring intercalation or enzyme active-site binding.
  • Functional Groups: The carbonyl linker in the target compound enables hydrogen bonding, a feature absent in non-carbonyl analogs like 3-(piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine . Ketone-containing derivatives (e.g., ) may undergo redox metabolism, altering pharmacokinetic profiles.

Q & A

Q. What are the standard synthetic routes for preparing 3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step processes, starting with pyrazole ring formation via β-diketone and hydrazine reactions, followed by piperidine functionalization. Key steps include coupling the pyrazole-piperidine intermediate with pyridine derivatives using carbodiimide-based coupling agents (e.g., EDCI) under inert conditions. Reaction temperature (e.g., 35°C for 48 hours) and stoichiometric ratios of reagents like cesium carbonate or copper(I) bromide are critical for yield optimization . Chromatographic purification (e.g., ethyl acetate/hexane gradients) is often required to isolate the final product.

Q. How can structural characterization of this compound be validated, and what analytical techniques are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the presence of the pyrazole, piperidine, and pyridine moieties. For example, δ 8.87 ppm (d, J = 2.0 Hz) in ¹H NMR corresponds to pyridine protons . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z 215 [M+H]+). X-ray crystallography can resolve stereochemistry, as demonstrated for similar pyrazole-piperidine hybrids . Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary biological or pharmacological targets suggested by its structural features?

The pyrazole and piperidine motifs are associated with kinase inhibition and GPCR modulation. The pyridine carbonyl group may enhance binding to enzymes like phosphodiesterases or cytochrome P450 isoforms. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with targets such as adenosine receptors, based on structural analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Contradictions may arise from differences in metabolic stability or bioavailability. Strategies include:

  • Pharmacokinetic Profiling : Assess plasma stability (e.g., incubation with liver microsomes) and permeability (Caco-2 assays) .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy .
  • Dosing Optimization : Adjust formulations (e.g., PEGylation) to enhance solubility and half-life .

Q. What methodologies are recommended for optimizing the enantiomeric purity of chiral intermediates during synthesis?

Chiral resolution techniques include:

  • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Asymmetric Catalysis : Employ palladium-catalyzed couplings with chiral ligands (e.g., BINAP) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular Dynamics Simulations : Analyze binding pocket interactions over time (e.g., using GROMACS).
  • Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., fluorination at pyridine positions) .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and toxicity risks early in design .

Methodological Challenges and Solutions

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?

  • Positive Controls : Use cisplatin or doxorubicin to validate assay sensitivity.
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual toxicity.
  • Proliferation Assays : Combine MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 48 hours conventionally) .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ with Xantphos) for Suzuki-Miyaura couplings .
  • Protecting Group Strategy : Protect reactive amines with Boc groups to prevent side reactions .

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